molecular formula C11H9N5 B1428060 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine CAS No. 1249727-22-7

1-(quinoxalin-2-yl)-1H-pyrazol-4-amine

Cat. No.: B1428060
CAS No.: 1249727-22-7
M. Wt: 211.22 g/mol
InChI Key: MOUJYTPDALIDQT-UHFFFAOYSA-N
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Description

1-(quinoxalin-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both quinoxaline and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine typically involves the formation of the quinoxaline and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, quinoxaline derivatives can be synthesized via the condensation of o-phenylenediamine with α-diketones . The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones . The final coupling step often involves the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and yield. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted . Continuous flow synthesis and microwave-assisted synthesis are also explored to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(quinoxalin-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

1-(quinoxalin-2-yl)-1H-pyrazol-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with DNA or proteins, leading to alterations in cellular processes. Pathways involved include inhibition of signal transduction pathways and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Compounds like quinoxalin-2-one and quinoxalin-2-amine share structural similarities and exhibit comparable biological activities.

    Pyrazole derivatives: Compounds such as 1H-pyrazol-4-amine and 1-(phenyl)-1H-pyrazol-4-amine are structurally related and have similar chemical properties.

Uniqueness

1-(quinoxalin-2-yl)-1H-pyrazol-4-amine is unique due to the combination of both quinoxaline and pyrazole rings, which imparts distinct electronic and steric properties. This dual functionality enhances its potential as a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

1-quinoxalin-2-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-8-5-14-16(7-8)11-6-13-9-3-1-2-4-10(9)15-11/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUJYTPDALIDQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)N3C=C(C=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249727-22-7
Record name 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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